2-N-[[4-(3-bromophenyl)oxan-4-yl]methyl]-1,3,5-triazine-2,4,6-triamine
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Overview
Description
2-N-[[4-(3-bromophenyl)oxan-4-yl]methyl]-1,3,5-triazine-2,4,6-triamine is a chemical compound that belongs to the class of triazine-based compounds. It has gained significant attention from researchers due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Scientific Research Applications
2-N-[[4-(3-bromophenyl)oxan-4-yl]methyl]-1,3,5-triazine-2,4,6-triamine has potential applications in various fields of scientific research. In medicinal chemistry, it has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, it has been investigated as a potential herbicide due to its ability to inhibit the growth of weeds. In material science, it has been studied as a potential building block for the synthesis of novel materials due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-N-[[4-(3-bromophenyl)oxan-4-yl]methyl]-1,3,5-triazine-2,4,6-triamine is not fully understood. However, it is believed to inhibit the growth of cancer cells and weeds by interfering with their DNA replication and cell division. It may also interact with specific enzymes and proteins in the cells to induce cell death.
Biochemical and physiological effects:
Studies have shown that 2-N-[[4-(3-bromophenyl)oxan-4-yl]methyl]-1,3,5-triazine-2,4,6-triamine has low toxicity and does not cause significant biochemical and physiological effects in normal cells and tissues. However, it may cause adverse effects in cancer cells and weeds by inhibiting their growth and inducing cell death.
Advantages and Limitations for Lab Experiments
The advantages of using 2-N-[[4-(3-bromophenyl)oxan-4-yl]methyl]-1,3,5-triazine-2,4,6-triamine in lab experiments include its high purity, stability, and low toxicity. However, its solubility in water is limited, which may limit its applications in certain experiments. In addition, further studies are needed to fully understand its mechanism of action and potential applications in various fields of scientific research.
Future Directions
There are several future directions for the study of 2-N-[[4-(3-bromophenyl)oxan-4-yl]methyl]-1,3,5-triazine-2,4,6-triamine. In medicinal chemistry, it may be further developed as a potential anticancer agent by optimizing its chemical structure and studying its pharmacokinetics and pharmacodynamics. In agriculture, it may be further investigated as a potential herbicide by studying its efficacy and safety in different crops and environments. In material science, it may be further studied as a potential building block for the synthesis of novel materials with unique properties and applications.
Synthesis Methods
The synthesis of 2-N-[[4-(3-bromophenyl)oxan-4-yl]methyl]-1,3,5-triazine-2,4,6-triamine involves the reaction of 3-bromobenzyl alcohol with cyanuric chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-hydroxymethyl-2-oxazolidinone to form the final product. The synthesis method has been optimized to obtain high yields and purity of the product. The purity and identity of the product have been confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
properties
IUPAC Name |
2-N-[[4-(3-bromophenyl)oxan-4-yl]methyl]-1,3,5-triazine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN6O/c16-11-3-1-2-10(8-11)15(4-6-23-7-5-15)9-19-14-21-12(17)20-13(18)22-14/h1-3,8H,4-7,9H2,(H5,17,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFALKJZUMOVRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC2=NC(=NC(=N2)N)N)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-[[4-(3-bromophenyl)oxan-4-yl]methyl]-1,3,5-triazine-2,4,6-triamine |
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